

A Comprehensive Technical Review of Branched C10 Ethers

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Compound of Interest

Compound Name: 3-Butoxy-2-methylpentane

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Introduction

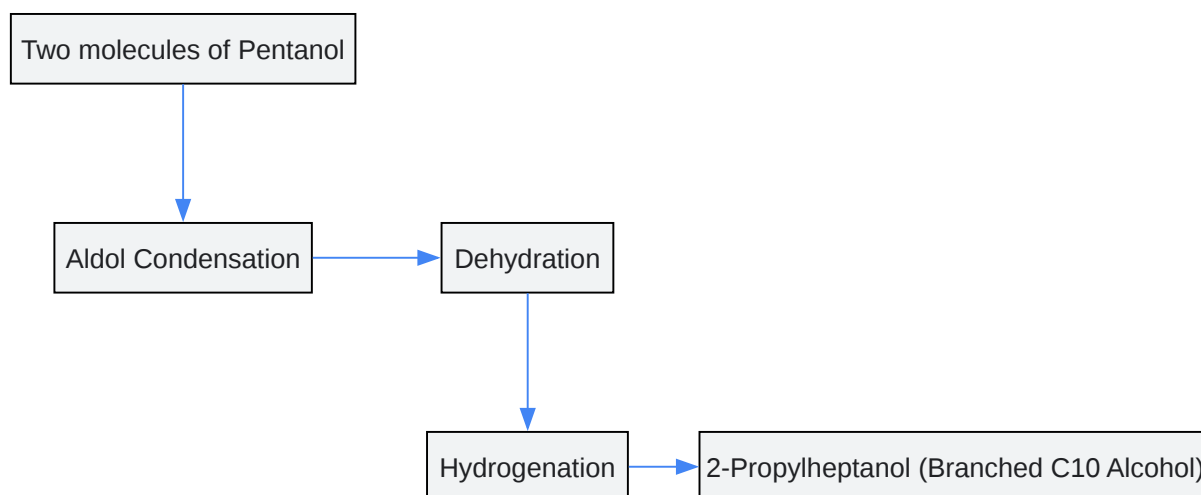
Branched C10 ethers, a class of aliphatic ethers characterized by a ten-carbon branched alkyl chain, are compounds of increasing interest in various scientific and industrial domains. Their unique physicochemical properties, such as low viscosity, good solvency, and specific thermal characteristics, distinguish them from their linear counterparts. This technical guide provides a thorough literature review of branched C10 ethers, focusing on their synthesis, quantitative properties, and potential applications, particularly within the pharmaceutical and drug development sectors. While direct research on simple branched C10 ethers in complex biological pathways is limited, this review also touches upon the biological activities of structurally related ether compounds to provide a broader context for future research.

Synthesis of Branched C10 Ethers

The synthesis of branched C10 ethers primarily involves the etherification of branched C10 alcohols. These precursor alcohols are often synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of smaller alcohols at elevated temperatures. Common methods for the subsequent etherification include the Williamson ether synthesis and acid-catalyzed dehydration.

Guerbet Reaction for Branched C10 Alcohol Synthesis

The Guerbet reaction provides a versatile route to produce branched primary alcohols, which are key precursors for branched ethers.[1][2] For instance, the dimerization of pentanol can yield 2-propylheptanol, a branched C10 alcohol.

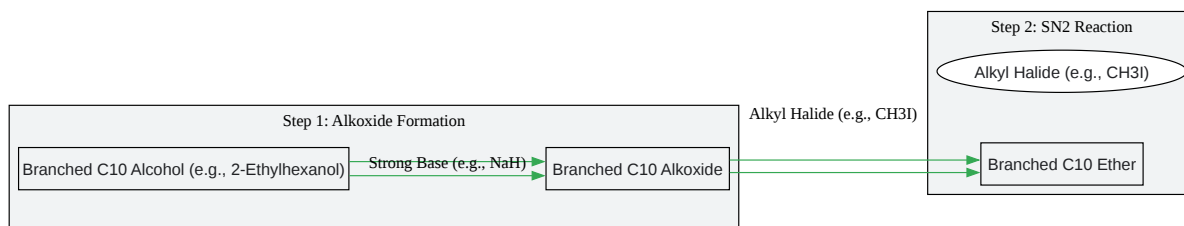


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Caption: General workflow for the Guerbet reaction to produce a branched C10 alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers.[3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3] To synthesize a branched C10 ether, a branched C10 alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide.[3] For the synthesis of a methyl ether of a branched C10 alcohol, methyl iodide is a suitable reagent.[3]

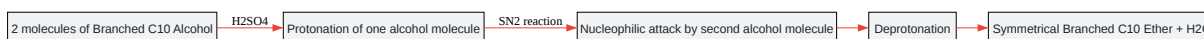


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Caption: Williamson ether synthesis pathway for a branched C10 ether.

Acid-Catalyzed Etherification

Symmetrical branched C10 ethers can be synthesized via the acid-catalyzed dehydration of two molecules of a branched C10 alcohol.[4] This method is particularly effective for producing symmetrical ethers from primary alcohols.[4] The reaction is typically carried out at elevated temperatures in the presence of a strong acid catalyst, such as sulfuric acid.[4]



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Caption: Mechanism of acid-catalyzed synthesis of a symmetrical branched C10 ether.

Quantitative Data of Branched C10 Ethers and Related Compounds

Quantitative data for specific branched C10 ethers can be sparse in the literature. The following tables summarize available data for representative branched ethers and their precursors.

Table 1: Physicochemical Properties of Selected Branched Ethers

Compound Name	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
tert-Amyl methyl ether (TAME)	2-Methoxy-2-methylbutane	994-05-8	C ₆ H ₁₄ O	102.18	86.3[5]	0.76-0.78[5]	1.3896[5]
2-Ethylhexyl vinyl ether	3-((Vinyl oxy)methyl)heptane	103-44-6	C ₁₀ H ₂₀ O	156.27	177-178[6]	0.816[6]	1.428[6]
Di(2-ethylhexyl) ether	Bis(2-ethylhexyl) ether	10143-60-9	C ₁₆ H ₃₄ O	242.44	126 (at 8 mmHg) [7]	0.8[7]	1.432[7]
2-Ethyl-1-methoxyhexane	1-Methoxy-2-ethylhexane	14795002 (CID)	C ₉ H ₂₀ O	144.25	Not available	Not available	Not available
2-Ethylhexyl glycidyl ether	2-((2-Ethylhexyloxy)methyl)oxirane	2461-15-6	C ₁₁ H ₂₂ O ₂	186.30	118-120 (at 20 mmHg) [8]	0.893 (at 20°C)[8]	Not available

Table 2: Spectroscopic Data of Ethers

Spectroscopic Technique	Characteristic Absorptions/Shifts	Reference
Infrared (IR) Spectroscopy	Strong C-O stretching band in the range of 1050-1150 cm^{-1} for dialkyl ethers.[9][10] Aryl alkyl ethers show two strong bands around 1050 cm^{-1} and 1250 cm^{-1} . [10]	[9][10]
^1H NMR Spectroscopy	Protons on carbons adjacent to the ether oxygen (α -protons) are deshielded and typically appear in the 3.4-4.5 ppm region.[10]	[10]
^{13}C NMR Spectroscopy	Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range.	[11]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific branched C10 ethers are not always readily available. However, established general procedures for ether synthesis can be adapted.

General Protocol for Williamson Ether Synthesis of a Branched C10 Methyl Ether

This protocol is adapted from general procedures for the Williamson ether synthesis.[12][13]

Materials:

- Branched C10 alcohol (e.g., 2-ethylhexanol)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of the branched C10 alcohol (1 equivalent) in anhydrous THF.
- Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.
- The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
- The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise via the dropping funnel.
- After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by fractional distillation or column chromatography to yield the pure branched C10 methyl ether.

General Protocol for Acid-Catalyzed Synthesis of a Symmetrical Branched C10 Ether

This protocol is based on general procedures for the acid-catalyzed dehydration of alcohols.^[4]

Materials:

- Branched C10 alcohol (e.g., 2-propylheptanol)
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware for distillation

Procedure:

- A round-bottom flask is charged with the branched C10 alcohol.
- A catalytic amount of concentrated sulfuric acid (approximately 5% by weight of the alcohol) is slowly added with cooling.
- The mixture is heated to a temperature typically between 130-140 °C, and the reaction is allowed to proceed for several hours. The progress can be monitored by observing the formation of water or by TLC.
- After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the excess alcohol is removed by distillation.
- The resulting symmetrical branched C10 ether is then purified by fractional distillation under reduced pressure.

Applications in Drug Development and Biological Activity

The direct application of simple, unfunctionalized branched C10 ethers in drug development as active pharmaceutical ingredients (APIs) is not well-documented in publicly available literature. However, their physicochemical properties suggest potential utility as excipients, solvents, or penetration enhancers in pharmaceutical formulations. Guerbet alcohols, the precursors to these ethers, and their derivatives are used in the cosmetics and pharmaceutical industries as emollients and solubilizers.^{[14][15]}

The ether functional group is present in many biologically active molecules and approved drugs.^[16] For instance, cellulose ethers are widely used in pharmaceutical formulations.^[10] While these are complex polymeric structures, their utility highlights the biocompatibility and desirable formulation properties that the ether linkage can impart.

The biological activity of simple branched C10 ethers is not extensively studied. However, related compounds offer some insights. For example, 2-ethylhexyl glycidyl ether has been studied for its genotoxic effects, which are attributed to the reactivity of the epoxide ring.^{[1][17]} This highlights that the introduction of reactive functional groups onto a branched ether backbone can lead to significant biological activity. Some glyceryl ethers have been investigated for their antitumor activity.

Conclusion

Branched C10 ethers represent a class of compounds with interesting synthetic routes and physicochemical properties that suggest potential for broader application. While their direct role in drug development and complex biological signaling is currently underexplored, their synthesis from readily available precursors via established methods like the Williamson ether synthesis and acid-catalyzed etherification makes them accessible for further investigation. The compilation of quantitative data, though not exhaustive, provides a foundation for researchers to explore their use as solvents, formulation excipients, or as scaffolds for the synthesis of more complex, biologically active molecules. Future research is warranted to fully elucidate the potential of branched C10 ethers in pharmaceutical and other advanced applications.

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